
8-epi Atazanavir
Übersicht
Beschreibung
8-epi Atazanavir is a stereoisomer of Atazanavir, a well-known antiretroviral medication used in the treatment of HIV/AIDS. Atazanavir belongs to the class of protease inhibitors, which function by inhibiting the protease enzyme, thereby preventing the maturation of viral particles. The “8-epi” designation indicates a specific stereochemical configuration at the eighth position of the molecule, which can influence its biological activity and pharmacokinetic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-epi Atazanavir involves several key steps, including the formation of the core structure and the introduction of various functional groups. The process typically begins with the preparation of a chiral intermediate, which is then subjected to a series of reactions to build the final compound. Common reagents used in these steps include protecting groups, coupling agents, and chiral catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product, ensuring it meets the stringent standards required for pharmaceutical use.
Analyse Chemischer Reaktionen
Types of Reactions: 8-epi Atazanavir undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of one functional group with another, using reagents such as halides or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Wissenschaftliche Forschungsanwendungen
Overview
8-epi Atazanavir is a stereoisomer of Atazanavir, a protease inhibitor widely used in the treatment of HIV/AIDS. Its unique stereochemical configuration at the eighth position can influence its biological activity and pharmacokinetic properties. This article explores the scientific research applications of this compound, including its mechanism of action, therapeutic uses, and potential implications in various fields.
Therapeutic Applications
1. Antiviral Treatment:
- HIV/AIDS Management: this compound is primarily investigated for its efficacy in treating HIV infections. Clinical studies have shown that combinations involving Atazanavir, including this compound, can achieve significant viral suppression in patients with multidrug-resistant HIV .
- COVID-19 Research: Recent studies have explored the potential of Atazanavir combinations in treating COVID-19, suggesting that it may enhance recovery rates and reduce hospital stays for infected patients .
2. Pharmacokinetic Studies:
- Drug Interaction Studies: Research has indicated that co-administration with other antiretrovirals can alter the pharmacokinetics of this compound. For example, it has been shown to enhance the exposure of other drugs when used in combination therapies .
Scientific Research Applications
1. Chemistry:
- Stereochemistry Studies: this compound serves as a model compound for studying stereochemistry and reaction mechanisms due to its unique structural properties.
2. Biology:
- Biochemical Pathways: Investigations into how this compound interacts with various biological pathways have revealed its influence on cellular metabolism and signaling pathways involved in viral replication.
3. Pharmaceutical Development:
- Formulation Development: The compound is being explored for its potential in developing new pharmaceutical formulations and drug delivery systems aimed at improving therapeutic outcomes for HIV patients.
Case Study 1: Multidrug-Resistant HIV Treatment
A 27-year-old male patient with a history of multidrug-resistant HIV was treated with a regimen including 300 mg/day of Atazanavir along with Lopinavir/Ritonavir. After six months on this regimen, his CD4 count improved from 169 cells/µL to 204 cells/µL, and his viral load dropped to less than 40 copies/mL, demonstrating the effectiveness of this combination therapy .
Case Study 2: COVID-19 Clinical Trial
In a randomized clinical trial comparing Atazanavir/Ritonavir with Lopinavir/Ritonavir for COVID-19 treatment, patients receiving Atazanavir showed a higher discharge rate within ten days (82.3% vs. 66.1%). This suggests that this compound may have broader antiviral applications beyond HIV treatment .
Wirkmechanismus
8-epi Atazanavir exerts its effects by selectively inhibiting the HIV-1 protease enzyme. This inhibition prevents the cleavage of viral Gag and Gag-Pol polyproteins, which are essential for the formation of mature, infectious viral particles. By blocking this process, this compound effectively reduces the viral load in infected individuals. The compound’s unique stereochemistry may also influence its binding affinity and specificity for the protease enzyme.
Vergleich Mit ähnlichen Verbindungen
Atazanavir: The parent compound, widely used in HIV treatment.
Darunavir: Another protease inhibitor with a similar mechanism of action.
Lopinavir: Often used in combination with ritonavir for enhanced efficacy.
Comparison: 8-epi Atazanavir is unique due to its specific stereochemical configuration, which can affect its pharmacokinetic properties and biological activity. Compared to Atazanavir, this compound may exhibit different binding affinities and metabolic profiles, potentially leading to variations in efficacy and side effects. When compared to other protease inhibitors like Darunavir and Lopinavir, this compound offers an alternative option with distinct molecular characteristics that may be advantageous in certain therapeutic contexts.
Biologische Aktivität
8-epi Atazanavir is a stereoisomer of Atazanavir, a protease inhibitor widely used in the treatment of HIV/AIDS. The stereochemical configuration at the eighth position of the molecule significantly influences its biological activity, pharmacokinetics, and therapeutic efficacy. Understanding the biological activity of this compound is crucial for optimizing its use in clinical settings and for further research applications.
Target Enzyme
This compound primarily targets the HIV-1 protease , an enzyme essential for the maturation of HIV virions. By inhibiting this enzyme, this compound prevents the cleavage of viral polyproteins, leading to the production of immature, non-infectious viral particles.
Mode of Action
The compound binds to the active site of the HIV-1 protease, effectively blocking its function. This inhibition results in decreased viral replication and lower viral loads in infected individuals. The compound's effectiveness can be influenced by environmental factors such as pH, with solubility decreasing at higher pH levels.
Absorption and Distribution
This compound is rapidly absorbed following administration, with peak plasma concentrations reached approximately 2 to 2.5 hours post-dose. The compound is extensively metabolized in the liver, primarily through cytochrome P450 enzymes (CYP3A4 and CYP3A5) and exhibits significant interactions with drug transporters .
Biotransformation Pathways
The major biotransformation pathways include:
- Monooxygenation
- Dioxygenation
These processes contribute to the compound's pharmacological profile and potential side effects.
Dosage Effects
In animal models, this compound has demonstrated dose-dependent antiviral activity. Higher doses correlate with greater inhibition of viral replication, indicating a therapeutic window that may be exploited in clinical settings.
Inhibition of Viral Replication
In vitro studies have shown that this compound effectively inhibits HIV replication by preventing the maturation of viral particles. This leads to a significant reduction in viral load among treated cells.
Impact on Cellular Processes
The compound also influences various cellular processes:
- Cell Signaling : Alters signaling pathways involved in immune responses.
- Gene Expression : Modifies expression profiles related to viral replication and cellular metabolism.
- Liver Function : Associated with elevations in serum aminotransferase levels and indirect hyperbilirubinemia, indicating potential hepatotoxicity.
Efficacy in Treatment Regimens
Clinical studies have evaluated this compound as part of combination therapy regimens:
- Atazanavir/Ritonavir with Lamivudine : Demonstrated superior efficacy compared to other regimens over a 96-week period, with a treatment success rate of 77.4% versus 65.4% in alternative treatments .
- Comparison with Efavirenz : In studies comparing atazanavir/ritonavir against efavirenz, both showed similar antiviral activity but differed in safety profiles and tolerability .
Resistance Patterns
Research has identified resistance mutations associated with atazanavir treatment. Among patients experiencing virological failure, specific mutations like I50L and M46I were prevalent, impacting treatment outcomes and necessitating careful monitoring during therapy .
Research Applications
This compound is not only significant for HIV treatment but also serves as a model compound in various research contexts:
Eigenschaften
IUPAC Name |
methyl N-[(2S)-1-[2-[(2R,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30+,31+,32+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRYRYVKAWYZBR-SYEZAVJTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H52N6O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629138 | |
Record name | Methyl [(5S,10R,11S,14S)-11-benzyl-5-tert-butyl-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
704.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1292296-09-3 | |
Record name | Atazanavir S,R,S,S-diastereomer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1292296093 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl [(5S,10R,11S,14S)-11-benzyl-5-tert-butyl-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ATAZANAVIR S,R,S,S-DIASTEREOMER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EQX656EUV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.